2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate
Description
The compound 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate (CAS: 361159-13-9) is a naphthalimide derivative characterized by a morpholino substituent at the 6-position of the benzo[de]isoquinoline-1,3-dione core and a 4-bromobenzoate ester group .
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O5/c26-17-6-4-16(5-7-17)25(31)33-15-12-28-23(29)19-3-1-2-18-21(27-10-13-32-14-11-27)9-8-20(22(18)19)24(28)30/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSPKBOQIOGBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate typically involves multiple steps:
Formation of the Benzo[de]isoquinoline Core: The initial step involves the synthesis of the benzo[de]isoquinoline-1,3-dione core. This can be achieved through the condensation of phthalic anhydride with an appropriate amine, followed by cyclization.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the benzo[de]isoquinoline core.
Esterification: The final step involves the esterification of the intermediate compound with 4-bromobenzoic acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxoisoquinoline core, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Functionalized benzoate esters with various substituents replacing the bromine atom.
Scientific Research Applications
2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a family of 1,8-naphthalimide derivatives modified with varied substituents. Key analogs include:
ADMP-F
(2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethylazanediyl)bis(methylenephosphonic acid)
- Substituents: Morpholino group, bis-phosphonic acid.
- Application : Fluorescent-tagged antiscalant for water treatment.
- Key Properties: Exhibits strong fluorescence due to the naphthalimide core . Phosphonic acid groups enable interaction with calcium carbonate nanoparticles, inhibiting scale formation . Synthesized via conjugation of a naphthalimide precursor with aminobis(methylenephosphonic acid) .
Comparison: Unlike ADMP-F, the target compound lacks phosphonic acid groups, which may reduce its antiscaling efficacy but enhance solubility in organic solvents.
2-Chlorobenzoate Analog
2-[6-(4-Morpholinyl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl 2-chlorobenzoate
- Substituents : 2-Chlorobenzoate ester.
- Key Differences :
Dimethylamino-Substituted Analog
2-(6-(Dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl-4-cyano-4-(((phenethylthio)carbonothioyl)thio)pentanoate
- Substituents: Dimethylamino group, cyano-pentanoate chain.
- Application : Chain transfer agent (CTA) in polymer chemistry.
- Key Properties: Fluorescence enables tracking in polymerization processes .
Comparison: The target compound’s morpholino group offers better hydrolytic stability than dimethylamino, making it suitable for aqueous applications.
Physicochemical and Functional Properties
A comparative analysis of key parameters is summarized below:
Biological Activity
The compound 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate is a member of the benzoisoquinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C25H22N2O5
- Molecular Weight : 430.45 g/mol
- CAS Number : 313252-44-7
The biological activity of this compound can be attributed to its structure, which allows it to interact with various biological targets. The presence of the morpholino group and the dioxo functionality suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Antitumor Activity
Recent studies have indicated that derivatives of benzoisoquinoline compounds exhibit significant antitumor properties. In particular, compounds similar to this compound have been shown to inhibit tumor cell proliferation in vitro.
- Study Findings :
- A study demonstrated that certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
- Molecular docking studies suggested that these compounds could effectively bind to targets such as carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms.
- Inhibition Constants :
- Compounds structurally related to this compound showed inhibition constants (KIs) ranging from nanomolar to low micromolar levels against hCA I, II, IX, and XII .
- These findings suggest that this compound may serve as a lead for developing selective CA inhibitors for therapeutic applications in conditions like glaucoma and cancer.
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of benzoisoquinoline derivatives included a series of in vitro assays on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.0 | HeLa |
| Compound B | 3.5 | MCF-7 |
| Compound C | 4.2 | A549 |
Case Study 2: Carbonic Anhydrase Inhibition
Another study focused on the enzyme inhibition capabilities of similar compounds revealed:
| Compound | hCA Isoform | KI (nM) |
|---|---|---|
| Compound D | I | 57.8 |
| Compound E | II | 6.4 |
| Compound F | IX | 7.1 |
These results highlight the potential of these compounds as therapeutic agents targeting specific enzyme pathways involved in tumorigenesis.
Q & A
Q. What are the established synthetic routes for 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate, and how are intermediates purified?
The compound is synthesized via multistep reactions, often starting with 6-morpholinobenzo[de]isochromene-1,3-dione (Compound 1) and functionalized amines or phosphonates. For example, a hybrid antiscalant analog (ADMP-F) was synthesized by reacting Compound 1 with [[(2-aminoethyl)imino]bis(methylene)]bis(phosphonic acid) (Compound 2) under reflux conditions, followed by purification via column chromatography or crystallization from ethyl acetate/hexane mixtures . Key intermediates are typically characterized by IR, , , and to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?
Routine characterization includes:
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and morpholine ring vibrations (~1100 cm) .
- NMR spectroscopy : resolves aromatic protons (δ 7.5–8.5 ppm) and ethyl/morpholine groups (δ 3.0–4.5 ppm). confirms carbonyl carbons (~165–170 ppm) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Discrepancies in peak assignments (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous structural confirmation .
Advanced Research Questions
Q. How does structural modification of the naphthalimide core influence photophysical properties, such as fluorescence or pH sensitivity?
Substituents on the naphthalimide backbone significantly alter electronic properties. For instance:
- Morpholine groups : Enhance solubility and enable pH-dependent fluorescence via protonation/deprotonation of the morpholine nitrogen. A related compound, NDI, exhibited dual pH sensitivity (pKa 4.50 and 9.34) due to interactions between the morpholine and isonicotinamide groups .
- 4-Bromobenzoate ester : Introduces steric and electronic effects, potentially red-shifting emission wavelengths. Computational studies (DFT) can model charge transfer mechanisms and predict optical behavior .
Q. What methodologies are used to investigate this compound’s antiscaling efficacy, and how do nanoimpurities affect its performance?
The compound’s antiscaling activity is evaluated using:
- Fluorescent tagging : ADMP-F (a structural analog) binds to CaCO or CaSO nuclei, enabling real-time tracking via fluorescence microscopy. A dosage of 5 mg/L in KCl solutions effectively inhibits scale formation .
- Nanoimpurity analysis : Dynamic light scattering (DLS) and TEM quantify interactions between the antiscalant and colloidal impurities. Pre-treatment of solvents (e.g., filtration, cooling) minimizes confounding effects from organic degradation .
Q. How can conflicting synthetic yields (e.g., 50% vs. 90%) be addressed in scale-up protocols?
Yield variations often arise from:
- Reaction conditions : Temperature, solvent polarity, and stoichiometry (e.g., excess phosphonate reagents improve yields in phosphonylation reactions) .
- Purification methods : Gradient column chromatography (e.g., CHCl/MeOH mixtures) or recrystallization optimizes recovery of high-purity products .
Statistical design of experiments (DoE) can identify critical parameters for reproducibility .
Q. What computational approaches are employed to elucidate mechanism-of-action in biological or material science applications?
- Density Functional Theory (DFT) : Models electronic transitions in fluorescence probes, correlating experimental pKa values with theoretical HOMO-LUMO gaps .
- Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes or receptors) based on the compound’s benzo[de]isoquinoline scaffold .
Methodological Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
